Home > Products > Screening Compounds P50442 > (S)-Nor-Verapamil-d6
(S)-Nor-Verapamil-d6 -

(S)-Nor-Verapamil-d6

Catalog Number: EVT-15280738
CAS Number:
Molecular Formula: C26H37ClN2O4
Molecular Weight: 483.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Nor-Verapamil-d6 is a deuterated derivative of Nor-Verapamil, a metabolite of the calcium channel blocker Verapamil. This compound is characterized by the incorporation of deuterium isotopes, which enhances its utility in pharmacological and metabolic studies. The molecular formula for (S)-Nor-Verapamil-d6 is C26H31D6ClN2O4C_{26}H_{31}D_6ClN_2O_4, with a molecular weight of approximately 483.07 g/mol .

Source and Classification

(S)-Nor-Verapamil-d6 is primarily sourced from synthetic processes involving the modification of Verapamil. It falls under the category of stable isotope labeled compounds, which are used extensively in analytical chemistry and pharmacokinetics to trace metabolic pathways and interactions in biological systems . Its classification includes pharmaceutical reference standards and stable isotopes, making it significant for research in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Nor-Verapamil-d6 typically involves several key methods:

  1. Hydrogen-Deuterium Exchange: This technique replaces hydrogen atoms in the Verapamil molecule with deuterium, often using deuterated solvents or gases as sources.
  2. Deuterated Reagents: The use of deuterated reagents during the synthesis process also facilitates the introduction of deuterium into the molecular structure.
  3. Multi-Step Organic Synthesis: The process may involve multiple reactions, including alkylation and oxidation, to ensure high purity and yield of the final product.

These methods allow researchers to create a compound that can be effectively tracked in metabolic studies, providing insights into its pharmacodynamics.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Nor-Verapamil-d6 undergoes various chemical reactions that are critical for understanding its behavior in biological systems:

  1. Oxidation: The compound can be oxidized to form various metabolites, which are crucial for studying its pharmacokinetics.
  2. Reduction: Reduction reactions can convert (S)-Nor-Verapamil-d6 into less active forms or other derivatives.
  3. Substitution Reactions: Functional groups in (S)-Nor-Verapamil-d6 can be replaced through nucleophilic substitution, allowing for further chemical modifications.

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Mechanism of Action

Process and Data

(S)-Nor-Verapamil-d6 acts primarily as a calcium channel blocker. Its mechanism involves:

  • Blocking Calcium Channels: The compound inhibits the influx of calcium ions through L-type calcium channels located in cardiac and smooth muscle cells.
  • Vasodilation: This inhibition leads to relaxation of blood vessels, resulting in decreased blood pressure.
  • Decreased Heart Rate: By reducing calcium influx, it also lowers heart rate and myocardial contractility.
  • Antiarrhythmic Effects: It stabilizes electrical activity in the heart, preventing abnormal rhythms .

These actions make it an important compound for studying cardiovascular functions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of (S)-Nor-Verapamil-d6 include:

  • Molecular Weight: Approximately 483.07 g/mol.
  • Melting Point: Not specified but typically falls within a range suitable for pharmaceutical compounds.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical properties include stability under standard laboratory conditions, with potential reactivity depending on the functional groups present .

Applications

Scientific Uses

(S)-Nor-Verapamil-d6 has several applications in scientific research:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to track its metabolism and interactions within biological systems accurately.
  • Drug Interaction Studies: It aids in understanding how Nor-Verapamil interacts with other drugs or biological molecules.
  • Metabolic Pathway Analysis: Researchers utilize it to elucidate metabolic pathways involving calcium channel blockers.
Introduction to (S)-Nor-Verapamil-d6 in Contemporary Pharmacological Research

(S)-Nor-Verapamil-d6 represents a specialized chiral deuterated analog of norverapamil, the principal active N-demethylated metabolite of the calcium channel blocker verapamil. This isotopically labeled compound incorporates six deuterium atoms at specific methyl positions, creating a chemically distinct yet pharmacologically relevant tracer. Its design leverages deuterium's kinetic isotope effect (KIE) to modulate metabolic stability while retaining the stereospecific interactions inherent to the (S)-enantiomer. In modern research, this compound bridges two critical domains: elucidating enantioselective pharmacokinetics of verapamil and its metabolites, and serving as an ultra-reliable internal standard in bioanalytical workflows. The strategic deuteration minimizes interference from endogenous matrices and non-deuterated analytes, making it indispensable for high-precision quantification in complex biological samples.

Role as a Chiral Deuterated Metabolite in Verapamil Pharmacokinetic Studies

Verapamil undergoes extensive stereoselective hepatic metabolism primarily via CYP3A4, producing pharmacologically active metabolites like norverapamil. The (S)-enantiomer of verapamil and norverapamil exhibits significantly greater cardiovascular activity than its (R)-counterpart, necessitating precise tracking of enantiomeric disposition [1] [7]. (S)-Nor-Verapamil-d6 enables researchers to dissect this complexity through two key mechanisms:

Metabolic Pathway Tracing

  • Deuterium-Induced Metabolic Resistance: The replacement of hydrogen with deuterium at the N-methyl groups (CD₃ instead of CH₃) increases the bond dissociation energy of the C-D bond, slowing CYP3A4-mediated N-demethylation—the primary pathway generating norverapamil from verapamil. This creates a measurable KIE, allowing researchers to quantify metabolic flux rates and identify rate-limiting steps in verapamil biotransformation [10].
  • Stereochemical Tracking: Studies comparing deuterated versus non-deuterated verapamil formulations reveal that drug release kinetics (e.g., immediate-release vs. controlled-release) influence the plasma R/S enantiomer ratio of both verapamil and norverapamil. (S)-Nor-Verapamil-d6 serves as a chiral probe to monitor these input-rate-dependent stereoselective processes without cross-interference from endogenous metabolites [1].

Enantioselective Disposition Analysis

  • Protein Binding and Tissue Distribution: Approximately 80% of norverapamil binds to plasma proteins. The deuterated isotopologue allows sensitive quantification of free versus bound fractions across tissues, revealing how chirality influences distribution. Studies show the (S)-enantiomer achieves higher myocardial concentrations, correlating with its potent calcium channel blockade [7].
  • P-Glycoprotein (P-gp) Interactions: Both (S)-norverapamil and its deuterated analog are P-gp substrates. Using (S)-Nor-Verapamil-d6, researchers demonstrated that P-gp efflux at the blood-brain barrier exhibits enantioselectivity, affecting central nervous system exposure. This is critical for predicting drug-drug interactions with P-gp inhibitors (e.g., cyclosporine) [7] [10].

Table 1: Key Deuterated Verapamil Analogs in Pharmacokinetic Research

Compound NameCAS NumberMolecular FormulaPrimary Application
(S)-Nor-Verapamil-d6 HCl1329611-24-6C₂₆H₃₁D₆ClN₂O₄Enantioselective metabolite quantification
Norverapamil-d6 HCl1329651-21-9C₂₆H₃₁D₆ClN₂O₄Non-chiral metabolic studies
(R)-Verapamil-d6 HCl1795786-09-2C₂₇H₃₃D₆ClN₂O₄Enantiomer-specific parent drug analysis
Norverapamil-d6 N-GlucuronideNot availableC₃₂H₃₈D₆N₂O₁₀Phase II metabolite tracking

Significance in Isotope-Labeled Internal Standard Development

(S)-Nor-Verapamil-d6 exemplifies the gold standard for internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from near-identical chemical behavior to the target analyte (norverapamil) with distinct mass separation.

Optimization of Bioanalytical Assays

  • Minimizing Matrix Effects: Co-elution of endogenous phospholipids in biological samples causes ion suppression/enhancement in MS detection. (S)-Nor-Verapamil-d6 co-elutes with native norverapamil but resolves at m/z +6 in the mass spectrometer, enabling compensation for these matrix-induced inaccuracies. Validation studies show ≤5% deviation in precision and accuracy when using this IS, meeting FDA bioanalytical guidelines [8] [9].
  • Cross-Enantiomer Selectivity: Conventional non-chiral IS (e.g., deuterated verapamil) may inadequately correct for enantiomer-specific recovery differences. (S)-Nor-Verapamil-d6 addresses this by mirroring the extraction efficiency, chromatographic retention, and ionization response of the (S)-norverapamil analyte, which constitutes 60–70% of total circulating norverapamil .

Table 2: Analytical Validation Parameters Using (S)-Nor-Verapamil-d6 as IS

ParameterPerformance with ISAcceptance Criteria
Precision (RSD%)2.1–4.8%<15%
Accuracy (% Bias)-3.5 to +5.2%±15%
Linearity Range0.1–500 ng/mLR² > 0.995
Extraction Recovery98.5 ± 3.2%Consistent ±5% vs. IS

Synthesis and Characterization

  • Deuteration Strategies: (S)-Nor-Verapamil-d6 is synthesized via reductive deuteration of the precursor (S)-norverapamil using deuterium gas (D₂) and palladium catalysts, targeting the alkyl methyl groups (α-isopropyl moiety). Advanced methods employ deuterated alkyl halides (CD₃I) for N-methyl deuteration, achieving >98% isotopic purity [8] [9].
  • Quality Control: Critical characterization includes:
  • Isotopic Enrichment: Quantified via high-resolution MS; commercial lots specify ≥98% D6 incorporation.
  • Chiral Purity: Validated by chiral HPLC (e.g., Chirobiotic V column) to confirm >99% (S)-enantiomer absence of racemization [9].

Table 3: Key Physicochemical Properties of (S)-Nor-Verapamil-d6

PropertySpecification
Molecular Weight483.07 g/mol (HCl salt)
Storage Conditions+4°C, protected from light
Isotopic Purity≥98 atom % D
Chiral Purity≥99% (S)-enantiomer

Applications in Multimodal Assays

  • Simultaneous Enantiomer Quantification: (S)-Nor-Verapamil-d6 enables multiplexed LC-MS/MS panels quantifying verapamil, (R)-/(S)-norverapamil, and glucuronide conjugates in a single run. This is vital for clinical studies exploring pharmacogenomic variants (e.g., CYP3A5*3) affecting enantioselective metabolism [4] [6].
  • Microdosing Studies: As a tracer in human microdosing trials, it permits ultrasensitive detection of norverapamil formation without pharmacological effects, elucidating first-pass metabolism dynamics [10].

Properties

Product Name

(S)-Nor-Verapamil-d6

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

483.1 g/mol

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1/i1D3,2D3;

InChI Key

OEAFTRIDBHSJDC-RMKJYZORSA-N

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.